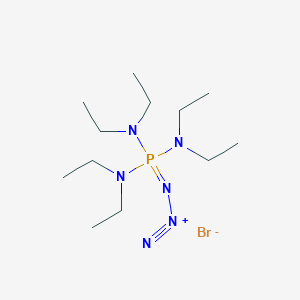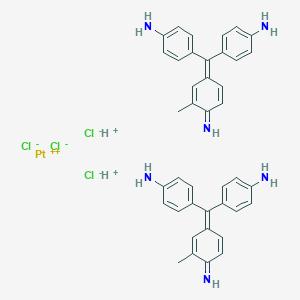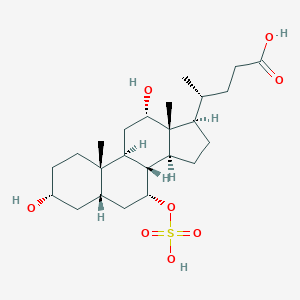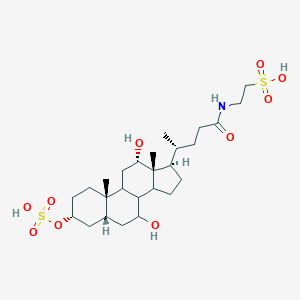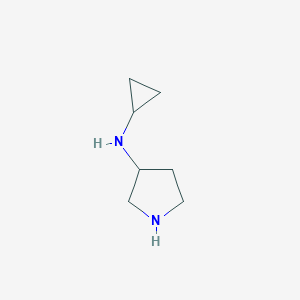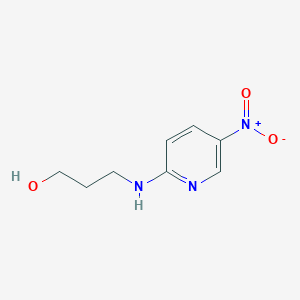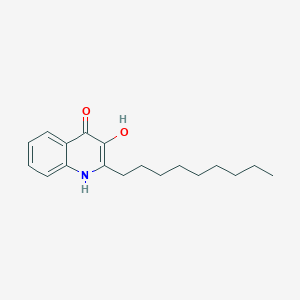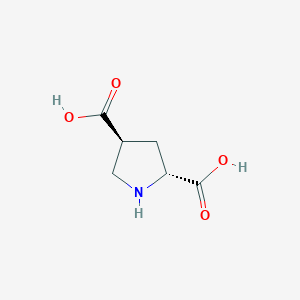
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic amino acid that is commonly referred to as proline. It is a non-essential amino acid that is found in many proteins and is essential for the proper functioning of the body. Proline is synthesized in the body from glutamate and is involved in the synthesis of collagen, which is an essential component of connective tissue.
Mecanismo De Acción
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a structural component in proteins. It is involved in the formation of the tertiary and quaternary structures of proteins. Proline is unique among the amino acids because it has a cyclic structure. This cyclic structure allows proline to adopt a restricted conformation, which can affect the overall structure of the protein.
Efectos Bioquímicos Y Fisiológicos
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is essential for the proper functioning of connective tissue. Proline is also involved in the formation of other proteins, such as elastin and keratin. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function. Proline has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid is a commonly used amino acid in laboratory experiments. It is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it suitable for many experiments. However, proline has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Proline can also be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the role of proline in disease. Proline has been implicated in several diseases, including cancer and Alzheimer's disease. Research is ongoing to determine the specific mechanisms by which proline contributes to these diseases. Another area of research is the development of new methods for synthesizing proline. New methods could improve the yield and purity of the final product, making it easier to work with in the laboratory. Finally, research is ongoing to determine the specific effects of proline on protein structure and function. Understanding these effects could lead to the development of new drugs and therapies for a wide range of diseases.
Métodos De Síntesis
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized in the laboratory by the reduction of pyrrolidone-2,4-dicarboxylic acid with sodium borohydride. The resulting product is then purified by column chromatography. Another method of synthesis involves the use of L-proline as a starting material. L-proline is oxidized with potassium permanganate to produce (2R,4S)-pyrrolidine-2,4-dicarboxylic acid.
Aplicaciones Científicas De Investigación
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been extensively studied for its role in protein structure and function. It is an important component of collagen, which is the most abundant protein in the human body. Proline is also involved in the folding and stability of proteins. Research has shown that proline can affect the conformation of proteins, which can lead to changes in their function.
Propiedades
Número CAS |
130830-77-2 |
|---|---|
Nombre del producto |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Clave InChI |
NRSBQSJHFYZIPH-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
SMILES canónico |
C1C(CNC1C(=O)O)C(=O)O |
Pictogramas |
Irritant |
Sinónimos |
1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




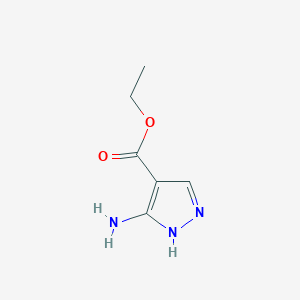
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
